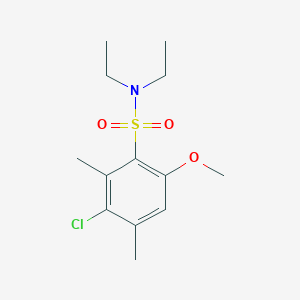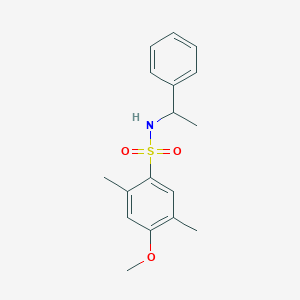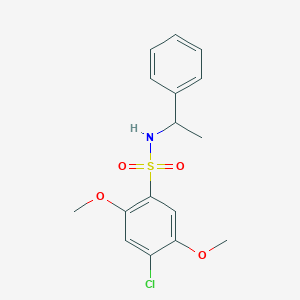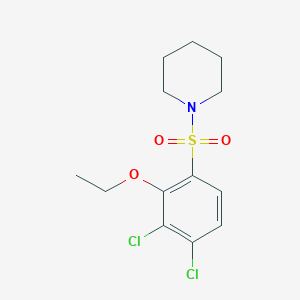
2-(1-Naphthyl)-2-oxoethyl phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Naphthyl)-2-oxoethyl phenoxyacetate is a chemical compound that has been widely used in scientific research for its various applications. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. This compound is also known as NAE-PA, and its chemical formula is C20H16O4.
Wirkmechanismus
The mechanism of action of 2-(1-Naphthyl)-2-oxoethyl phenoxyacetate involves the hydrolysis of the ester bond by esterases or acetylcholinesterase. This reaction results in the release of the fluorescent 1-naphthol moiety, which can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
NAE-PA does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is generally considered safe for laboratory use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1-Naphthyl)-2-oxoethyl phenoxyacetate in laboratory experiments include its high sensitivity and selectivity for esterase activity. This compound is also easy to use and can be applied to a wide range of experimental systems. However, the limitations of NAE-PA include its limited stability in aqueous solutions and its potential interference with other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the application of 2-(1-Naphthyl)-2-oxoethyl phenoxyacetate in scientific research. One potential area of research is the development of new biosensors that utilize NAE-PA as a substrate. Another direction is the investigation of the use of NAE-PA in the detection of other enzymes or biomolecules. Additionally, the modification of the chemical structure of NAE-PA may lead to the development of new fluorescent probes with improved properties.
Synthesemethoden
The synthesis method of 2-(1-Naphthyl)-2-oxoethyl phenoxyacetate involves the reaction of 1-naphthaldehyde with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with phenol and acetic anhydride to obtain the final product. This method is a simple and efficient way to synthesize NAE-PA.
Wissenschaftliche Forschungsanwendungen
2-(1-Naphthyl)-2-oxoethyl phenoxyacetate has various applications in scientific research. It is commonly used as a fluorescent probe to detect the activity of esterases in living cells. This compound can also be used as a substrate for the detection of acetylcholinesterase activity. Additionally, NAE-PA has been used in the development of biosensors for the detection of organophosphate pesticides.
Eigenschaften
Produktname |
2-(1-Naphthyl)-2-oxoethyl phenoxyacetate |
|---|---|
Molekularformel |
C20H16O4 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
(2-naphthalen-1-yl-2-oxoethyl) 2-phenoxyacetate |
InChI |
InChI=1S/C20H16O4/c21-19(18-12-6-8-15-7-4-5-11-17(15)18)13-24-20(22)14-23-16-9-2-1-3-10-16/h1-12H,13-14H2 |
InChI-Schlüssel |
ZYHYENYVCFEVED-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)


